molecular formula C10H15ClN2O2S B8636965 N-(4-aminobutyl)-4-chlorobenzenesulfonamide

N-(4-aminobutyl)-4-chlorobenzenesulfonamide

Cat. No. B8636965
M. Wt: 262.76 g/mol
InChI Key: JGNDXRGJXRWXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminobutyl)-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C10H15ClN2O2S and its molecular weight is 262.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-aminobutyl)-4-chlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminobutyl)-4-chlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

N-(4-aminobutyl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C10H15ClN2O2S/c11-9-3-5-10(6-4-9)16(14,15)13-8-2-1-7-12/h3-6,13H,1-2,7-8,12H2

InChI Key

JGNDXRGJXRWXTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCCN)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

26.4 g (0.3 mol) of 1,4-diaminobutane was dissolved in 100 ml of 1,2-dichloroethene and stirred together with 6.3 g (0.03 mmol) of 4-chlorophenylsulfonyl chloride at room temperature for 4 hours. After addition of chloroform, the reaction solution was filtered through celite, and the filtrate was washed with water three times and with saturated aqueous sodium chloride successively, dried over anhydrous magnesium sulfate and evaporated in vacuo for removal of the solvent to give 5.1 g of the title compound in a yield of 65%.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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